Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Catalog No.
S780256
CAS No.
96334-44-0
M.F
C11H13NO3S
M. Wt
239.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothio...

CAS Number

96334-44-0

Product Name

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

IUPAC Name

ethyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-6-4-3-5-7(13)9(6)16-10(8)12/h2-5,12H2,1H3

InChI Key

KHNVFGZAADIYSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)N

Solubility

34.7 [ug/mL]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)N

Synthesis

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through a multi-step process involving reactions like nucleophilic aromatic substitution and ring closure. The detailed procedure for its synthesis has been reported in scientific literature [].

Applications

This compound serves as a valuable building block for the synthesis of various heterocyclic molecules with diverse applications in scientific research. Here are some specific examples:

  • Thienopyrimidine derivatives: Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized as a key starting material for the synthesis of thienopyrimidine derivatives, a class of compounds exhibiting promising antitumor and anti-inflammatory activities [].
  • Azo dyes: The compound has also found application in the preparation of azo dyes, which are widely used in various industries like textiles, plastics, and coatings, due to their exceptional color properties [].
  • N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives: This specific class of compounds derived from Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is being explored for their potential antibacterial and antifungal activities [].
  • Tetrahydrobenzo[b]thiophene dyes: The compound has been employed as a precursor for the synthesis of tetrahydrobenzo[b]thiophene dyes, which possess interesting photophysical properties and are being investigated for their potential applications in optoelectronic devices [].

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of approximately 239.3 g/mol. This compound features a benzothiophene structure, which is characterized by a fused benzene and thiophene ring, along with an amino group and a carboxylate ester. The presence of the keto group at the 7-position contributes to its unique chemical properties and potential biological activities .

Typical for amino acids and esters. Notably, it can participate in:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Ester hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and organic synthesis.

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising biological activities. Preliminary studies suggest that it may possess:

  • Antimicrobial properties: Potential effectiveness against certain bacterial strains.
  • Antitumor activity: Some derivatives of benzothiophene have been reported to exhibit anticancer properties.
  • Neuroprotective effects: Investigations into its neuroprotective capabilities are ongoing, particularly concerning neurodegenerative diseases.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzothiophene core: This often involves cyclization reactions starting from appropriate thiophenes and aromatic compounds.
  • Introduction of functional groups: The amino and keto groups can be introduced through specific reagents and conditions that favor their formation.
  • Esterification: The final step usually involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods may vary based on the desired purity and yield of the final product .

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural chemistry: Possible use in developing agrochemicals that target pests or diseases.
  • Material science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Research into these applications is ongoing to establish efficacy and safety profiles .

Studies investigating the interactions of Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with biological targets are crucial for understanding its pharmacodynamics. Key areas of focus include:

  • Protein binding studies: Evaluating how well the compound binds to target proteins can provide insights into its therapeutic potential.
  • Receptor interaction assays: These studies help determine whether the compound acts as an agonist or antagonist at specific receptors.

Such interaction studies are essential for guiding further development in drug design .

Several compounds share structural similarities with Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSimilar benzothiophene structure with different substitutionPotentially different biological activity due to structural variations
Benzothiophene derivativesVarying functional groups on benzothiopheneDiverse pharmacological activities depending on substitutions
Thienopyrimidine derivativesContains pyrimidine ring fused with thiopheneKnown for various biological activities including anticancer properties

The uniqueness of Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features that may lead to distinct biological effects compared to these similar compounds .

XLogP3

2.5

Wikipedia

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Dates

Modify: 2023-08-15

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